{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid
Description
{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid (CAS: 429654-05-7) is a benzimidazole derivative featuring a unique substitution pattern. Its molecular formula is C₁₈H₁₈N₂O₅S (MW: 374.42 g/mol), with a benzimidazole core substituted at the 1-position by an acetic acid group and at the 2-position by an ethyl chain bearing a 4-methoxybenzenesulfonyl moiety . The sulfonyl group is electron-withdrawing, enhancing chemical stability, while the ethyl linker provides conformational flexibility.
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-25-13-6-8-14(9-7-13)26(23,24)11-10-17-19-15-4-2-3-5-16(15)20(17)12-18(21)22/h2-9H,10-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWQOFJFCGNGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the methoxy-benzenesulfonyl group: This step involves the sulfonylation of the benzoimidazole intermediate using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the acetic acid moiety: The final step involves the alkylation of the benzoimidazole derivative with bromoacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzoimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of {2-[2-(4-Hydroxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid.
Reduction: Formation of {2-[2-(4-Methoxy-benzenesulfanyl)-ethyl]-benzoimidazol-1-yl}-acetic acid.
Substitution: Formation of nitro or halogenated derivatives of the benzoimidazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential use in drug development. Its structural components suggest that it may exhibit pharmacological properties such as:
- Anticancer Activity : Preliminary studies indicate that compounds with benzimidazole structures can inhibit cancer cell proliferation. Research on similar compounds has shown efficacy against various cancer types, suggesting that this compound could be explored for similar applications .
- Anti-inflammatory Effects : Compounds containing sulfonyl groups are often associated with anti-inflammatory properties. Studies have indicated that benzimidazole derivatives can modulate inflammatory pathways, potentially making this compound valuable in treating inflammatory diseases .
Biochemical Research
In biochemical contexts, {2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid can serve as a tool for studying enzyme interactions and metabolic pathways:
- Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in disease pathways. Such studies are critical for understanding the biochemical mechanisms of diseases and developing targeted therapies .
- Proteomics Research : The compound is available for use in proteomics studies, where it can assist in the identification of protein targets and elucidation of cellular mechanisms affected by the compound .
Case Study 1: Anticancer Activity
A study focusing on benzimidazole derivatives demonstrated significant cytotoxic effects against breast cancer cells. The research indicated that modifications to the benzimidazole core could enhance anti-tumor activity. While this specific compound has not been tested directly, its structural similarities warrant further investigation into its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
Research on related sulfonamide compounds has shown promising results in reducing inflammation markers in animal models. These findings suggest that this compound could exhibit similar properties, making it a candidate for further exploration in inflammatory disease models .
Mechanism of Action
The mechanism of action of {2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The benzoimidazole core is known to bind to various biological targets, while the sulfonyl and acetic acid groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Substituent-Driven Functional Differences
- Sulfonyl vs. Sulfinyl Groups : The target compound’s sulfonyl group (R-SO₂-) is more electron-withdrawing and oxidation-resistant than the sulfinyl group (R-SO-) in , which is redox-active and may participate in metabolic pathways .
- Acetic Acid vs. Ester Derivatives : The free acetic acid in the target compound enhances water solubility (ionizable COOH group) compared to its ethyl ester analog in , which likely improves bioavailability but may require ester hydrolysis for activation .
Biological Activity
{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid (CAS Number: 429654-05-7) is a complex organic compound with a molecular formula of C18H18N2O5S and a molecular weight of 374.42 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Synthesis
The structure of the compound features a benzoimidazole core linked to a methoxy-benzenesulfonyl group and an acetic acid moiety. The synthesis typically involves multiple steps:
- Formation of the Benzoimidazole Core : This is achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
- Introduction of the Methoxy-Benzenesulfonyl Group : Sulfonylation using 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine.
- Attachment of the Acetic Acid Moiety : Alkylation with bromoacetic acid under basic conditions to yield the target compound.
The mechanism of action for this compound is primarily through its interaction with specific molecular targets, including enzymes and receptors. The benzoimidazole core is known for its ability to bind various biological targets, which can modulate their activity, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives containing benzoimidazole cores have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
Research has demonstrated that this compound may possess anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
Enzymatic Inhibition
The compound has been investigated as a biochemical probe or inhibitor in enzymatic studies. For example, it has been noted for its potential role as an inhibitor of protein tyrosine phosphatase (PTP1B), which is implicated in insulin signaling pathways. This inhibition could enhance insulin sensitivity and glucose uptake in muscle cells, presenting a therapeutic avenue for diabetes management.
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Enzymatic inhibition | Inhibits PTP1B, enhancing insulin sensitivity |
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, compounds similar to this compound were evaluated against breast cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting potential for further development as anticancer agents.
Case Study 2: Diabetes Management
Another study focused on the effects of related benzoimidazole derivatives on glucose metabolism in diabetic animal models. The results showed improved oral glucose tolerance and enhanced insulin action, attributed to the modulation of gene expression involved in insulin signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
